
2-(4-(3,4-二甲氧基苯基)-5-甲基-1H-吡唑-3-基)-5-甲氧基苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol is a synthetic organic compound that belongs to the class of phenolic pyrazoles This compound is characterized by the presence of methoxy groups on the phenyl rings and a pyrazole core, which imparts unique chemical and biological properties
科学研究应用
Chemistry
In chemistry, 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antioxidant and anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional groups that allow for further modification.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Core: The synthesis begins with the preparation of the pyrazole core. This can be achieved by the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate β-diketone under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The next step involves the introduction of the 5-methyl group on the pyrazole ring. This can be done using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Coupling Reactions: The final step is the coupling of the pyrazole derivative with 5-methoxyphenol. This can be achieved through a Suzuki coupling reaction using palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrazole ring or the phenolic hydroxyl group, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation, while nitrating agents like nitric acid can introduce nitro groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
作用机制
The mechanism of action of 2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with various molecular targets. The methoxy and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but a different core structure.
5-Methoxy-2-methylindole: Shares the methoxy and methyl groups but has an indole core instead of a pyrazole.
2,5-Dimethoxy-4-methylphenethylamine: Similar functional groups but a different overall structure.
Uniqueness
2-(4-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol is unique due to its combination of a pyrazole core with methoxy-substituted phenyl rings This structure provides a distinct set of chemical and biological properties that are not found in the similar compounds listed above
属性
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-11-18(12-5-8-16(24-3)17(9-12)25-4)19(21-20-11)14-7-6-13(23-2)10-15(14)22/h5-10,22H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSWAMZKQYCOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dimethylphenyl)-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2562980.png)

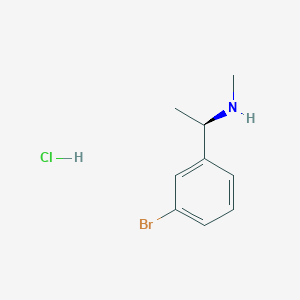
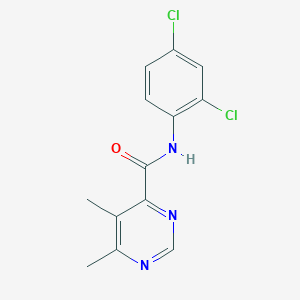
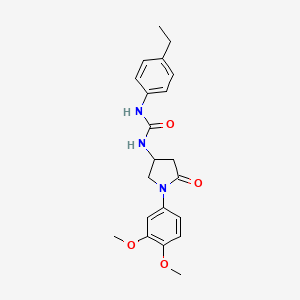
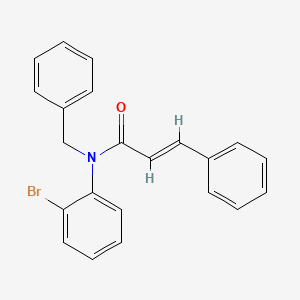
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2562988.png)
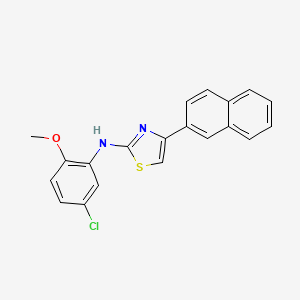

![methyl 4-{1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2562994.png)
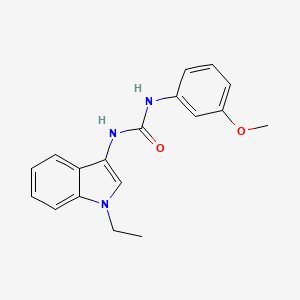
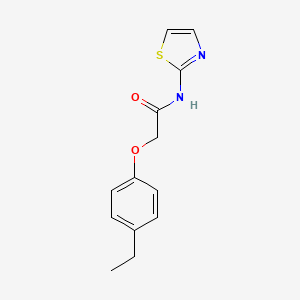
![(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2563001.png)
![2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2563002.png)
